molecular formula C12H8F3NO2 B14083669 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol

Cat. No.: B14083669
M. Wt: 255.19 g/mol
InChI Key: GHDFPXFDFOKPJU-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-one, while reduction could produce 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine.

Scientific Research Applications

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-ol
  • 3-(Trifluoromethyl)pyridin-2-ol
  • 6-(Trifluoromethoxy)pyridin-3-amine

Uniqueness

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a pyridin-3-ol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridin-3-ol

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(17)7-16-10/h1-7,17H

InChI Key

GHDFPXFDFOKPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)OC(F)(F)F

Origin of Product

United States

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